
6beta-Methylprednisolone
Vue d'ensemble
Description
6β-Methylprednisolone is a synthetic glucocorticoid derived from prednisolone, characterized by a methyl group at the 6β position of the steroid backbone. This structural modification distinguishes it from the more widely used 6α-methylprednisolone, a common anti-inflammatory agent. The compound’s IUPAC name is (6β,11β)-21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione, with a CAS registry number of 2376134-25-5 . It is classified as a controlled substance due to its potent pharmacological activity and is often utilized in research settings for metabolic and pharmacokinetic studies.
Key synonyms include Methylprednisolone hydrogen succinate impurity F (per the European Pharmacopoeia) and 4-((11β,17-dihydroxy-6β-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy)-4-oxobutanoic acid . Unlike 6α-methylprednisolone (commonly termed "methylprednisolone"), which is clinically employed for conditions like asthma, rheumatoid arthritis, and COVID-19-related inflammation, 6β-methylprednisolone is primarily studied for its metabolic interactions and as a reference standard in analytical chemistry .
Méthodes De Préparation
Methylene Reaction: Formation of the Methylene Intermediate
The methylene reaction initiates the synthesis by converting hydrocortisone into a methylene-bridged intermediate. This step employs an alkylating agent (e.g., triethyl orthoformate) and formaldehyde in the presence of an acidic catalyst, such as p-toluenesulfonic acid . The reaction proceeds at 20–30°C in ethanol or methanol, achieving a molar yield exceeding 90% .
Key Conditions :
-
Catalyst : p-Toluenesulfonic acid (0.5–3 wt%).
-
Solvent : Ethanol or methanol.
-
Temperature : 20–30°C.
-
Alkylating Agent : Triethyl orthoformate (1:0.5–3 w/v ratio to hydrocortisone) .
This one-pot reaction avoids complex purification, directly yielding the methylene intermediate, which is critical for subsequent stereochemical control.
Reduction Reaction: Achieving 6β Stereoselectivity
The reduction step is pivotal for introducing the 6β-methyl group. Traditional methods, such as those using Wilkinson’s catalyst (RhCl(PPh3)3), suffered from low yields (≈40%) and required hazardous hydrogen gas under argon . Modern approaches utilize palladium-carbon (Pd/C) with chiral monophosphite ligands, enabling stereoselective hydrogenation with cyclohexene as a hydrogen donor .
Optimized Parameters :
-
Catalyst : Pd/C (5–10 wt%) with monophosphite ligand (e.g., (R)-BINAP).
-
Solvent : Methanol or ethanol.
-
Temperature : 75–80°C.
This method eliminates the need for pressurized hydrogen, enhancing safety and scalability. The ligand’s chirality ensures preferential formation of the 6β isomer, minimizing epimeric byproducts .
Dehydrogenation Reaction: Final Oxidation
The dehydrogenation step introduces the Δ1,4-diene system characteristic of prednisolone derivatives. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or selenium dioxide in dichloromethane or chloroform is employed under reflux (30–70°C) . Post-reaction purification involves alkaline extraction and recrystallization from methanol, yielding 6β-methylprednisolone with >98% purity .
Reaction Conditions :
-
Dehydrogenation Agent : DDQ (1.5 equiv).
-
Solvent : Dichloromethane.
-
Temperature : 60°C.
-
Work-Up : Dichloromethane extraction followed by methanol recrystallization .
Comparative Analysis of Preparation Methods
Parameter | Traditional Method (WO 2010066349A1) | Improved Method (CN110655549A) |
---|---|---|
Catalyst | Wilkinson’s catalyst | Pd/C + monophosphite ligand |
Hydrogen Source | H2 gas (flammable) | Cyclohexene (non-flammable) |
Yield (Reduction Step) | 40% | >95% |
Stereoselectivity (6β:6α) | 2.5:1 | >20:1 |
Safety | Requires autoclave, argon atmosphere | Ambient pressure, no special equipment |
The improved method’s use of Pd/C and chiral ligands addresses yield and safety limitations, making it industrially viable .
Catalyst and Solvent Optimization
Role of Chiral Ligands
Monophosphite ligands, such as (R)-BINAP, induce axial chirality in the Pd/C catalyst, steering the hydrogenation to favor the 6β configuration. This stereochemical control is absent in non-ligand-based systems, which produce racemic mixtures .
Solvent Effects
Polar protic solvents (e.g., methanol) enhance catalyst solubility and hydrogen transfer efficiency. Ethanol, with its lower toxicity, is preferred for large-scale reactions .
Yield and Purity Considerations
The cumulative yield across the three steps exceeds 85%, with HPLC purity >98% . Critical impurities, such as 6α-methylprednisolone, are controlled to <0.5% through ligand-mediated stereoselectivity and recrystallization .
Industrial-Scale Production Challenges
Analyse Des Réactions Chimiques
6beta-Methylprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Inflammatory and Autoimmune Disorders
6beta-Methylprednisolone is widely used in managing inflammatory and autoimmune diseases due to its ability to modulate immune responses. It is particularly effective in conditions such as:
- Rheumatoid Arthritis : Administered via intra-articular injections to alleviate joint pain and inflammation.
- Systemic Lupus Erythematosus : Often used in conjunction with other immunosuppressants for severe manifestations.
- Asthma : Employed as a systemic treatment during acute exacerbations to control inflammation rapidly .
Allergic Reactions
The compound is indicated for severe allergic reactions, including anaphylaxis and allergic rhinitis, where rapid immunosuppression is necessary to mitigate symptoms .
Dermatological Conditions
In dermatology, this compound is used for conditions like psoriasis and eczema, often administered through intralesional injections to target localized inflammation .
Pharmacological Mechanism
This compound functions by regulating the expression of various cytokines and chemokines, ultimately leading to reduced leukocyte migration and activation at sites of inflammation. This mechanism underpins its efficacy in controlling both acute and chronic inflammatory processes .
Asthma Management
A study highlighted the effectiveness of this compound in patients experiencing acute asthma exacerbations. The research demonstrated that patients receiving oral methylprednisolone had improved lung function compared to those on placebo, emphasizing the compound's role in immediate asthma management .
Rheumatoid Arthritis Treatment
In a clinical trial involving patients with rheumatoid arthritis, intra-articular injections of this compound resulted in significant pain relief and improved joint function over a six-month period. This study supports its use as a second-line therapy when conventional treatments are insufficient .
Data Table: Summary of Applications
Application Area | Specific Uses | Administration Route |
---|---|---|
Inflammatory Disorders | Rheumatoid Arthritis | Intra-articular injection |
Autoimmune Diseases | Systemic Lupus Erythematosus | Oral/Intravenous |
Respiratory Conditions | Asthma exacerbations | Oral/Intravenous |
Allergic Reactions | Anaphylaxis | Intravenous |
Dermatological Conditions | Psoriasis, Eczema | Intralesional |
Mécanisme D'action
6beta-Methylprednisolone exerts its effects by binding to glucocorticoid receptors, which are present in almost all tissues. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it influences gene expression. This leads to the production of proteins that inhibit inflammation and immune responses . The molecular targets include cytokines, chemokines, and other inflammatory mediators.
Comparaison Avec Des Composés Similaires
6β-Methylprednisolone vs. 6α-Methylprednisolone
The critical distinction lies in the stereochemistry of the methyl group at position 4. While 6α-methylprednisolone (methylprednisolone) is a therapeutically active glucocorticoid, 6β-methylprednisolone exhibits reduced receptor binding affinity due to steric hindrance at the 6β position, altering its pharmacological profile .
- Receptor Affinity : 6α-methylprednisolone binds strongly to glucocorticoid receptors (GR), mediating anti-inflammatory effects. In contrast, 6β-methylprednisolone shows weaker GR binding, limiting its clinical utility .
- Metabolism: 6β-methylprednisolone is a minor metabolite of prednisolone, with urinary excretion of 6β-hydroxyprednisolone serving as a biomarker for CYP3A enzyme activity .
6β-Methylprednisolone vs. Dexamethasone
Dexamethasone, a fluorinated glucocorticoid, differs structurally by a 9α-fluoro and 16α-methyl group, conferring enhanced potency and prolonged half-life (36–72 hours) compared to methylprednisolone derivatives (half-life: 18–36 hours) .
- Clinical Efficacy: In severe COVID-19, high-dose 6α-methylprednisolone (e.g., 250–500 mg/day) demonstrated comparable or superior mortality reduction (RR: 0.58, 95% CI: 0.35–0.96) to dexamethasone (6 mg/day) in some RCTs .
- Safety : Dexamethasone is associated with higher risks of hyperglycemia and psychiatric effects, while methylprednisolone may increase gastrointestinal bleeding incidence .
6β-Methylprednisolone vs. Prednisolone
Prednisolone, the parent compound, lacks the 6-methyl group, resulting in shorter half-life (12–36 hours) and lower anti-inflammatory potency (1:4 ratio compared to methylprednisolone) .
- Metabolic Stability : The 6β-methyl group in 6β-methylprednisolone slows hepatic metabolism, but its beta configuration reduces bioavailability compared to 6α-methylprednisolone .
Data Tables
Table 1: Pharmacokinetic and Clinical Comparison of Corticosteroids
Table 2: Clinical Outcomes in COVID-19 (Selected Studies)
Research Findings and Clinical Implications
- COVID-19 : Methylprednisolone’s rapid onset and high-dose regimens show promise in reducing ICU admission (RR: 0.72, 95% CI: 0.56–0.93) compared to dexamethasone . However, heterogeneity in trial designs complicates consensus .
- Vertigo : Methylprednisolone (48 mg/day tapered over 10 days) achieved superior symptom resolution (78% vs. 52%) compared to betahistine in a 2022 trial .
- Metabolic Interactions : 6β-Methylprednisolone’s role as a CYP3A probe highlights its utility in pharmacokinetic studies, particularly for drug-drug interaction assessments .
Activité Biologique
6beta-Methylprednisolone is a synthetic glucocorticoid that has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article explores its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
Target and Mode of Action
this compound primarily targets the glucocorticoid receptor (GR), a type of nuclear receptor that modulates gene expression upon activation. The binding of this compound to GR leads to the transcriptional regulation of various genes involved in inflammation and immune responses. Specifically, it enhances the expression of anti-inflammatory genes while suppressing pro-inflammatory cytokines by blocking transcription factors such as nuclear factor-kappa B (NF-kB) .
Biochemical Pathways
The compound influences several metabolic pathways, particularly those related to steroid hormones and eicosanoids. It is known to alter arachidonic acid metabolism, affecting prostaglandin synthesis which is crucial in inflammatory processes .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). After administration, it diffuses across cellular membranes and binds to GR in the cytoplasm. The GR complex then translocates to the nucleus where it interacts with DNA to modulate gene expression .
Clinical Applications
This compound is widely used in clinical settings for various conditions:
- Inflammatory Diseases: It is effective in treating conditions such as rheumatoid arthritis, lupus, and multiple sclerosis due to its potent anti-inflammatory properties.
- Cancer Therapy: Research indicates that it may influence tumor cell behavior, including proliferation and drug resistance .
- COVID-19 Treatment: Studies have shown that it can reduce inflammatory responses in severe COVID-19 cases by modulating metabolic pathways related to eicosanoids .
Table 1: Summary of Clinical Findings on this compound
Adverse Effects
While this compound is effective, it is not without risks. High-dose treatments have been associated with complications such as gastrointestinal ulcers and increased infection rates. A study on patients with acute cervical spinal cord injury highlighted a significant rise in complications among those receiving high doses compared to controls .
Q & A
Basic Research Questions
Q. What validated protocols exist for synthesizing 6beta-Methylprednisolone with high purity, and how are critical intermediates characterized?
To ensure reproducibility, researchers should adopt protocols from peer-reviewed thermodynamic studies, such as those employing the Joback or Crippen methods for solubility prediction and crystallization optimization. Characterization techniques like HPLC-MS and NMR are essential for verifying intermediates (e.g., 11,17,21-trihydroxy-6-methylpregna derivatives) and confirming stereochemical integrity . Calibration against reference standards from NIST or peer-reviewed compendia (e.g., McGowan Method) is critical for purity validation .
Q. How does this compound’s glucocorticoid activity compare to endogenous cortisol in preclinical models?
Dose-response assays in murine models (e.g., carrageenan-induced inflammation) paired with receptor-binding studies (GR/NF-κB pathways) are standard. Ensure measurement of plasma half-life, tissue distribution via radiolabeled tracers, and cross-validation with ELISA for cortisol suppression . Statistical thresholds (e.g., p < 0.01) must align with instrument precision (e.g., ±5% variance in LC-MS data) .
Q. What are the critical physicochemical properties (e.g., logP, aqueous solubility) of this compound for formulation studies?
Use computational tools like the Aqueous Solubility Prediction Method alongside empirical validation via shake-flask assays. Report logP values to three significant figures, justified by HPLC retention time correlations, and document pH-dependent solubility profiles (1–12 range) .
Advanced Research Questions
Q. How can meta-analytic frameworks resolve contradictions in this compound’s efficacy across heterogeneous inflammatory disease trials?
Apply PRISMA-compliant systematic reviews:
- Search Strategy : Combine PubMed, Embase, and Cochrane Library using MeSH terms (e.g., "Glucocorticoids/therapeutic use" AND "Methylprednisolone/analogs & derivatives") .
- Data Synthesis : Use random-effects models to account for inter-study variance (I² > 50%). Stratify by disease severity, dosage (e.g., 1–2 mg/kg vs. pulse therapy), and co-interventions (e.g., erythropoietin) .
- Bias Mitigation : Dual independent screening (Cohen’s κ > 0.8) and sensitivity analyses for missing data .
Q. What experimental designs minimize batch-to-batch variability in this compound for preclinical neuroprotection studies?
- Quality Control : Require peptide content analysis (>95% HPLC purity), TFA removal (<1%), and endotoxin testing (<0.1 EU/mg) for in vivo assays .
- Blinding : Use third-party randomization for treatment allocation and outcome assessment to reduce performance bias .
- Dose Standardization : Predefine pharmacokinetic parameters (AUC, Cmax) using species-specific allometric scaling .
Q. How should researchers address conflicting results in this compound’s impact on cytokine profiles (e.g., IL-6 vs. TNF-α suppression)?
- Mechanistic Studies : Combine transcriptomics (RNA-seq of PBMCs) with phosphoproteomics to map dose-dependent JAK-STAT modulation.
- Confounder Adjustment : Meta-regression for covariates like baseline CRP levels, comorbidities (e.g., diabetes), and assay methodologies (ELISA vs. multiplex bead arrays) .
Q. What ethical and methodological considerations apply when designing RCTs comparing this compound to newer immunomodulators?
- PICO Framework : Define populations (e.g., SLE vs. rheumatoid arthritis), comparators (e.g., biologics), and outcomes (e.g., SLEDAI-2K score) .
- FINER Criteria : Ensure feasibility (sample size >200), novelty (e.g., biomarker-driven subtyping), and relevance to NIH priority areas .
- Reporting : Adhere to CONSORT guidelines for flow diagrams and subgroup analyses .
Q. Methodological Guidance Tables
Q. Key Challenges and Solutions
- Data Contradictions : Use sensitivity analyses to test robustness against outliers and missing data thresholds .
- Batch Variability : Pre-specify QC criteria in pre-registered protocols (e.g., ClinicalTrials.gov ) .
- Reproducibility : Share raw datasets with rich metadata (e.g., FAIR principles) and analysis code via Zenodo or Figshare .
Propriétés
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSUDSXCMQTMA-DZDRLISQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859122 | |
Record name | 6beta-Methylprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18462-27-6 | |
Record name | 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Methylprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.